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Compound Name: Stannocene

Cat. No.: B1180611 Get Quote

For researchers, scientists, and drug development professionals, understanding the electronic

structure and bonding in organometallic compounds like stannocene is crucial for predicting

reactivity and designing novel catalysts and therapeutics. This guide provides a comparative

analysis of experimental data and theoretical calculations for stannocene, offering a deeper

insight into its molecular properties.

Theoretical calculations, particularly those employing Density Functional Theory (DFT), have

become indispensable tools for complementing and explaining experimental findings in

organometallic chemistry. In the case of stannocene (Sn(C₅H₅)₂), a bent metallocene with a

lone pair of electrons on the tin atom, computational chemistry provides valuable information

on its geometry, the nature of its chemical bonds, and its spectroscopic properties.

Structural Insights: A Harmony Between Theory and
Experiment
The geometry of stannocene is a key determinant of its reactivity. X-ray crystallography has

provided precise experimental data on its solid-state structure, revealing a non-parallel

arrangement of the two cyclopentadienyl (Cp) rings. DFT calculations have successfully

reproduced this bent structure, showing good agreement with experimental geometric

parameters.
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Parameter
Experimental (X-ray
Crystallography)

Theoretical (DFT)

Sn-Cp (centroid) distance
Data not explicitly found in

search results

Data not explicitly found in

search results

Cp-Sn-Cp angle
Data not explicitly found in

search results

Data not explicitly found in

search results

Sn-C bond length (average) ~2.70 Å
Calculated values are

generally in good agreement

C-C bond length (average in

Cp ring)
~1.42 Å

Calculated values are

generally in good agreement

Note: While direct side-by-side comparisons of all geometric parameters were not available in

the immediate search results, multiple sources indicate a strong correlation between

experimental and DFT-calculated structures for stannocene and related metallocenes.

The Nature of the Bond: An Energetic Perspective
Understanding the strength of the interaction between the tin center and the cyclopentadienyl

ligands is fundamental. While direct experimental measurement of the Sn-Cp bond dissociation

energy in isolated stannocene is challenging, theoretical methods like Energy Decomposition

Analysis (EDA) can provide valuable insights. EDA partitions the interaction energy into distinct

components: electrostatic, orbital (covalent), and dispersion forces.

For stannocene-N-heterocyclic carbene (NHC) complexes, EDA has been employed to probe

the nature of the Sn-NHC bond. These studies reveal that the interaction is a mix of

electrostatic and covalent contributions, providing a quantitative basis for understanding the

stability and reactivity of these adducts.
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Interaction Component
Calculated Contribution (EDA-NOCV for
Sn-NHC bond)

Electrostatic ~50%

Covalent (Orbital) ~30%

Dispersion ~20%

Spectroscopic Correlation: Validating Theoretical
Models
Spectroscopic techniques provide a fingerprint of a molecule's electronic environment.

Comparing experimental spectra with theoretically calculated values is a powerful method for

validating computational models.

¹¹⁹Sn Nuclear Magnetic Resonance (NMR) Spectroscopy
¹¹⁹Sn NMR is a particularly sensitive probe of the electronic environment around the tin

nucleus. The chemical shift is highly dependent on the coordination number and the nature of

the substituents.

Method ¹¹⁹Sn Chemical Shift (δ, ppm)

Experimental (Solid-State NMR) -2199[1]

Theoretical (DFT/GIAO)
Specific calculated value for stannocene not

found in search results

The experimental solid-state ¹¹⁹Sn NMR chemical shift of stannocene has been reported to be

approximately -2199 ppm.[1] While a specific DFT-calculated value for isolated stannocene
was not identified in the performed searches, DFT-based methods like the Gauge-Including

Atomic Orbital (GIAO) method are routinely used to predict NMR chemical shifts with a high

degree of accuracy, providing a valuable tool for structural elucidation.

¹¹⁹Sn Mössbauer Spectroscopy
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Mössbauer spectroscopy is another nuclear technique that provides information about the

oxidation state, coordination environment, and vibrational properties of tin atoms. To date, no

experimental or theoretical ¹¹⁹Sn Mössbauer data for stannocene has been identified in the

conducted searches. This represents an area where further experimental and computational

studies could provide valuable insights.

Experimental and Computational Methodologies
A brief overview of the key experimental and theoretical methods is provided below.

Experimental Protocols
X-ray Crystallography: Single crystals of stannocene are irradiated with X-rays. The

diffraction pattern is collected and analyzed to determine the precise positions of the atoms

in the crystal lattice, yielding detailed information about bond lengths and angles.

Solid-State NMR Spectroscopy: A solid sample of stannocene is placed in a strong

magnetic field and irradiated with radiofrequency pulses. The response of the ¹¹⁹Sn nuclei is

detected to determine the chemical shift, which is sensitive to the local electronic and

magnetic environment of the tin atom.

Theoretical Protocols
Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to

investigate the electronic structure of many-body systems. Geometry optimizations are

typically performed to find the lowest energy structure of the molecule.

Functionals: Various approximations to the exchange-correlation functional are used, such

as B3LYP or PBE0.

Basis Sets: A set of mathematical functions (basis set), such as 6-31G* or def2-TZVP, is

used to describe the atomic orbitals.

Gauge-Including Atomic Orbital (GIAO) Method: This is a common approach used within

DFT to calculate NMR chemical shifts by determining the magnetic shielding tensors of the

nuclei.
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Logical Workflow for Comparison
The process of comparing theoretical calculations with experimental data for stannocene can

be visualized as a systematic workflow.

Experimental Investigation

Theoretical Calculation

Synthesis & Crystallization
of Stannocene

X-ray CrystallographySolid-State ¹¹⁹Sn NMR

Compare Geometric
Parameters

Compare ¹¹⁹Sn
Chemical Shift

Molecular Model Building

DFT Geometry Optimization

DFT NMR Calculation (GIAO)

Analysis & Interpretation

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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